2-((4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide
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Overview
Description
2-((4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyridine ring, followed by the introduction of the chlorophenyl, cyano, and methoxyphenyl groups. The final step involves the thiolation and acetamide formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiol groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines are the major products.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular responses to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine
- N-(2-nitrophenyl)acetamide
- 2-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine
Uniqueness
What sets 2-((4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C27H19ClN4O4S |
---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H19ClN4O4S/c1-36-20-12-8-18(9-13-20)24-14-21(17-6-10-19(28)11-7-17)22(15-29)27(31-24)37-16-26(33)30-23-4-2-3-5-25(23)32(34)35/h2-14H,16H2,1H3,(H,30,33) |
InChI Key |
NRBPYTOOAIHTOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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